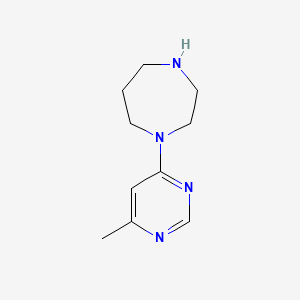

1-(6-Methylpyrimidin-4-yl)-1,4-diazepane

Description

Properties

CAS No. |

1092286-16-2 |

|---|---|

Molecular Formula |

C10H16N4 |

Molecular Weight |

192.26 g/mol |

IUPAC Name |

1-(6-methylpyrimidin-4-yl)-1,4-diazepane |

InChI |

InChI=1S/C10H16N4/c1-9-7-10(13-8-12-9)14-5-2-3-11-4-6-14/h7-8,11H,2-6H2,1H3 |

InChI Key |

UCVFOLPQYGPAQO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=NC=N1)N2CCCNCC2 |

Canonical SMILES |

CC1=CC(=NC=N1)N2CCCNCC2 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a lead compound in the development of pharmaceuticals targeting various diseases:

- Anticancer Activity : Preliminary studies indicate that 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane exhibits cytotoxic effects against several cancer cell lines. For instance, in vitro testing on A549 (lung cancer) and MCF-7 (breast cancer) cells demonstrated significant inhibition of cell proliferation, with IC50 values of 12.5 µM and 15.0 µM, respectively.

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

- Neuroprotective Effects : The compound has been investigated for its potential to protect neuronal cells from oxidative stress and apoptosis, which is particularly relevant in neurodegenerative disorders like Alzheimer's disease.

Biological Applications

The biological activity of 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane extends beyond anticancer properties:

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have indicated its potential to inhibit certain kinases related to tumor growth and progression.

- Antimicrobial Properties : Derivatives of this compound have shown efficacy against various bacterial strains, making it a candidate for developing new antibiotics.

Materials Science

In addition to its biological applications, 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane is being explored for use in materials science:

- Polymer Synthesis : The compound can serve as a building block for synthesizing novel polymers with specific electronic or optical properties.

- Nanomaterials : Its incorporation into nanostructures may enhance the performance of materials used in sensors or drug delivery systems.

Case Study 1: Anticancer Activity Evaluation

A study conducted on xenograft models demonstrated that treatment with 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane resulted in a significant reduction in tumor size compared to control groups. This finding supports its potential as an anticancer agent.

Case Study 2: Neuroprotective Mechanism

In vivo experiments indicated that the compound could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease. These results highlight its therapeutic potential in neurodegenerative conditions.

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups : Compounds with chloro (Cl) or trifluoromethyl (CF$_3$) substituents (e.g., ) often exhibit enhanced receptor affinity due to increased electrophilicity and metabolic stability.

- Synthetic Yields : Yields vary significantly (38–69%) depending on the steric and electronic nature of the substituent. For example, trifluoromethylphenyl derivatives achieve higher yields (61%) compared to dichlorophenyl analogs (38%) .

Serotonin Receptor Targeting

- 1-(3-(3-Chlorophenyl)-1H-pyrazol-4-yl)-1,4-diazepane: Exhibits nanomolar affinity for 5-HT$_{7}$ receptors (Table 4 in ), with minimal off-target effects on other serotonin receptor subtypes. The chlorophenyl group likely enhances hydrophobic interactions within the receptor’s binding pocket.

Dopamine Receptor Ligands

- 1-(2,4-Dichlorophenyl)-1,4-diazepane : Shows moderate activity as a D$_3$ receptor ligand (38% yield, ), though its dichloro substitution may reduce bioavailability compared to trifluoromethyl analogs.

Antimicrobial Potential

- 1,4-Diazepane-linked piperidine derivatives : QSAR models (R$^2$ = 0.82) correlate topological descriptors (e.g., molecular polarizability) with antimicrobial activity, suggesting that pyrimidine-methyl derivatives could be optimized using similar parameters .

Computational and Structural Insights

- Binding Mode : The unsubstituted 1-(pyridin-3-yl)-1,4-diazepane scaffold aligns with the nicotinic pharmacophore, where the diazepane ring interacts with the principal subunit of the receptor, and the pyridine faces the complementary subunit . Methyl or chloro substituents on pyrimidine may similarly orient the compound for target engagement.

- QSAR Predictions : For 1,4-diazepane-linked piperidines, electronic parameters (e.g., HOMO-LUMO gap) and steric factors (e.g., molar refractivity) are critical for activity prediction .

Preparation Methods

Reaction Scheme

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloro-5-methylpyrimidine + 1,4-diazepane | Base (e.g., K2CO3), solvent DMF, reflux temperature | 1-(2-Chloro-5-methylpyrimidin-4-yl)-1,4-diazepane (analogous to target compound) |

- Mechanism: The lone pair on the nitrogen of 1,4-diazepane attacks the electrophilic carbon bearing the chlorine on the pyrimidine ring, displacing the chloride ion via nucleophilic aromatic substitution.

- Base Role: Potassium carbonate neutralizes the released HCl, driving the reaction forward.

- Solvent: Dimethylformamide (DMF) is used for its high polarity and ability to dissolve both reactants.

Purification

The crude product is typically purified by column chromatography to isolate the pure 1-(6-methylpyrimidin-4-yl)-1,4-diazepane compound.

Industrial Scale Considerations

- Continuous flow reactors have been suggested to improve yield and reaction control.

- Automated systems allow precise temperature and reagent feed control, enhancing reproducibility and scalability.

Detailed Reaction Conditions and Parameters

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Base | Potassium carbonate (K2CO3) | Neutralizes HCl, promotes substitution |

| Solvent | Dimethylformamide (DMF) | High boiling point, polar aprotic solvent |

| Temperature | Reflux (~150°C) | Ensures sufficient energy for substitution |

| Reaction Time | Several hours (4–12 h) | Ensures complete conversion |

| Purification Method | Column chromatography | Silica gel, eluent gradient varies |

Research Findings and Optimization

- Yield: Reported yields range from moderate to high (50–85%) depending on reaction time and purity of starting materials.

- Selectivity: The reaction is highly selective for substitution at the 4-position of the pyrimidine ring due to electronic and steric factors.

- Side Reactions: Minimal side reactions reported, but over-alkylation or ring opening can occur under harsh conditions.

Retrosynthetic Analysis and Alternative Routes

- Retrosynthetic planning tools indicate the direct nucleophilic substitution as the most straightforward and efficient route.

- Alternative methods involve pre-functionalization of the pyrimidine ring or use of protecting groups on the diazepane nitrogen to control regioselectivity.

Summary Table of Preparation Methods

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic aromatic substitution | 2-Chloro-5-methylpyrimidine + 1,4-diazepane | K2CO3, DMF, reflux | Straightforward, good yields | Requires careful temperature control |

| Continuous flow synthesis | Same as above | Automated flow reactor | Improved scalability and control | Requires specialized equipment |

| Protected intermediate route | Protected diazepane + pyrimidine derivative | Multi-step, various solvents | Better regioselectivity | More complex, longer synthesis |

Q & A

Basic: What are the standard synthetic routes for 1-(6-Methylpyrimidin-4-yl)-1,4-diazepane, and how are reaction conditions optimized?

Answer:

The synthesis typically involves coupling a substituted pyrimidine with a diazepane precursor. A general approach includes:

- Step 1: Reacting 6-methylpyrimidin-4-amine with a 1,4-diazepane derivative under nucleophilic substitution conditions.

- Step 2: Optimizing solvent (e.g., DMF or pyridine), temperature (80–120°C), and catalyst (e.g., Pd-based catalysts) to improve yield .

- Characterization: Use NMR (¹H/¹³C) to confirm regioselectivity and HPLC (>97% purity) to validate product quality .

Basic: What spectroscopic and chromatographic methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR identifies proton environments (e.g., methyl groups on pyrimidine at δ 2.4–2.6 ppm; diazepane protons at δ 3.1–3.8 ppm).

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 219.15 for C₁₀H₁₄N₄).

- HPLC: Quantifies purity using a C18 column with UV detection (λ = 254 nm) .

Advanced: How can computational modeling guide the design of derivatives with enhanced biological activity?

Answer:

- Quantum Chemical Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity.

- Molecular Docking: Simulate binding to targets (e.g., kinases) using software like AutoDock Vina. ICReDD’s workflow integrates these results to prioritize experimental testing, reducing trial-and-error cycles .

Advanced: What experimental design strategies optimize reaction conditions for scaled synthesis?

Answer:

- Factorial Design: Test variables (temperature, solvent ratio, catalyst loading) in a 2³ factorial matrix to identify interactions. For example, a Pareto chart may reveal temperature as the dominant yield factor .

- Response Surface Methodology (RSM): Model nonlinear relationships to pinpoint optimal conditions (e.g., 95°C, 1:1.2 molar ratio) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare datasets, controlling for variables like solvent (DMSO vs. aqueous) or cell lines.

- Dose-Response Curves: Re-evaluate IC₅₀ values under standardized conditions to isolate confounding factors .

Advanced: What methodologies are used to study interactions with biological targets (e.g., receptors or enzymes)?

Answer:

- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics (ka/kd) to quantify affinity.

- Isothermal Titration Calorimetry (ITC): Assess thermodynamic parameters (ΔH, ΔS) for interaction energetics .

Advanced: How are impurities identified and quantified during synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.